3-Methyl-1-{4-[(3-phenoxyphenyl)methyl]piperazin-1-YL}butan-1-one
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Overview
Description
- Esfenvalerate is a synthetic pyrethroid insecticide marketed under the brand name Asana .
- Its chemical formula is C25H22ClNO3 , and it has a molar mass of 419.91 g/mol .
- The compound exists as the (S)-enantiomer of fenvalerate .
- In the United States, a residue limit of 0.05 ppm is permissible in food .
Preparation Methods
- Esfenvalerate is synthesized through specific routes, but detailed industrial production methods are proprietary.
- A common synthetic route involves the reaction of (S)-cyano-(3-phenoxyphenyl)methyl-4-chloro-α-(1-methyl ethyl) benzene acetate with appropriate reagents.
- Reaction conditions and specific steps are closely guarded by manufacturers.
Chemical Reactions Analysis
- Esfenvalerate undergoes various reactions:
Hydrolysis: Cleavage of the ester bond under acidic or alkaline conditions.
Oxidation: Involves the cyano group or the phenyl ring.
Reduction: Reduction of the cyano group.
- Common reagents include alkalis, acids, and reducing agents .
- Major products include degradation products and metabolites .
Scientific Research Applications
- Esfenvalerate finds applications in:
Agriculture: As an insecticide to control pests in crops.
Public Health: For mosquito control.
Veterinary Medicine: In animal health products.
Environmental Monitoring: To assess water quality.
Laboratory Research: As a reference standard.
Mechanism of Action
- Esfenvalerate targets voltage-gated sodium channels in insect neurons.
- It disrupts nerve impulses, leading to paralysis and death.
- The compound specifically affects insects due to differences in their sodium channels compared to mammals.
Comparison with Similar Compounds
- Esfenvalerate is unique due to its specific stereochemistry and combination of functional groups.
- Similar compounds include:
Fenvalerate: The racemic mixture of enantiomers.
Imatinib: A tyrosine kinase inhibitor used in leukemia treatment.
4-Piperidinone, 3-methyl-1-(phenylmethyl): A related compound.
3-(4-methylpiperazin-1-yl)aniline: Another derivative.
Remember that Esfenvalerate’s safety precautions include handling with care due to its toxicity
Properties
Molecular Formula |
C22H28N2O2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-methyl-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C22H28N2O2/c1-18(2)15-22(25)24-13-11-23(12-14-24)17-19-7-6-10-21(16-19)26-20-8-4-3-5-9-20/h3-10,16,18H,11-15,17H2,1-2H3 |
InChI Key |
RMRBOEMPBQDORV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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